![molecular formula C6H6BClO3 B1419787 3-Chloro-2-hydroxyphenylboronic acid CAS No. 951655-50-8](/img/structure/B1419787.png)
3-Chloro-2-hydroxyphenylboronic acid
Overview
Description
3-Chloro-2-hydroxyphenylboronic acid: is an organoboron compound with the molecular formula C6H6BClO3 and a molecular weight of 172.37 g/mol . It is characterized by a benzene ring substituted with a chlorine atom at the third position, a hydroxyl group at the second position, and a boronic acid group directly attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and material science.
Mechanism of Action
Target of Action
3-Chloro-2-hydroxyphenylboronic acid is primarily used as a reagent in organic synthesis . Its primary targets are the organic groups involved in the Suzuki-Miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, which is a key step in Suzuki-Miyaura cross-coupling reactions . In this process, the boronic acid group of the compound is transferred from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the main biochemical pathway affected by this compound . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction . The compound’s role in this reaction contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various organic compounds .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction requires a relatively stable and environmentally benign organoboron reagent . Additionally, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-hydroxyphenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of reversible covalent bonds with diols and other hydroxyl-containing compounds. This property makes it useful in the development of sensors and drug delivery systems. The compound interacts with enzymes such as proteases and kinases, where it can act as an inhibitor by forming stable complexes with the active sites of these enzymes . Additionally, this compound can interact with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways by modulating the activity of kinases and phosphatases, leading to changes in gene expression and cellular metabolism. The compound can also affect cell proliferation and apoptosis, making it a potential candidate for cancer research . In some studies, this compound has been shown to alter the expression of genes involved in oxidative stress response and inflammation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity by forming stable boronate complexes . This inhibition can lead to downstream effects on cellular processes such as signal transduction and metabolic pathways. The compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins . Additionally, this compound can induce conformational changes in proteins, affecting their function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert conditions but can degrade when exposed to air and moisture . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications and its behavior in biological systems.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and cell death . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular pathways, affecting metabolic flux and the levels of key metabolites . Understanding the metabolic pathways of this compound is essential for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation can influence its activity and effectiveness in biochemical reactions and therapeutic applications .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it can exert its effects on cellular function. The compound can be targeted to organelles such as the mitochondria and nucleus through specific targeting signals and post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-hydroxyphenylboronic acid typically involves the borylation of 3-chloro-2-hydroxybenzene. One common method is the Suzuki-Miyaura coupling reaction , which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a widely used method for the preparation of boronic acids .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-hydroxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The boronic acid group can be reduced to form boronates.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of boronates.
Substitution: Formation of substituted phenylboronic acids.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 3-Chloro-2-hydroxyphenylboronic acid exhibits significant inhibitory effects against certain pathogens. For instance, it has been studied as an inhibitor of Mycobacterium tuberculosis protein-tyrosine phosphatase B (MptpB), which plays a critical role in the virulence of tuberculosis. A study demonstrated that derivatives of this compound showed moderate permeability and lipophilicity, making them suitable candidates for further development as therapeutic agents against tuberculosis infections .
Case Study: MptpB Inhibitors
In a study evaluating various compounds for their efficacy against MptpB, it was found that certain derivatives of this compound displayed promising IC50 values, indicating potent activity against the target enzyme while maintaining selectivity over human phosphatases. The compounds demonstrated effective reductions in bacterial burdens in animal models of tuberculosis, showcasing their potential as monotherapy options .
Organic Synthesis
Cross-Coupling Reactions
this compound is utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl compounds. This reaction allows for the formation of carbon-carbon bonds between aryl groups, facilitating the development of complex organic molecules used in pharmaceuticals and agrochemicals.
Reaction Type | Example Reaction | Yield (%) |
---|---|---|
Suzuki Coupling | Aryl halide + Aryl boronic acid | 85% |
Sonogashira Coupling | Alkyne + Aryl boronic acid | 90% |
The high yields achieved in these reactions underscore the effectiveness of this compound as a coupling partner .
Environmental Applications
Biodegradation Studies
Recent investigations into the environmental impact of boronic acids have highlighted their potential for biodegradation. Studies have shown that compounds like this compound can be broken down by specific microbial communities in soil environments, suggesting their utility in bioremediation efforts .
Comparison with Similar Compounds
3-Fluorophenylboronic acid: Similar structure with a fluorine atom instead of chlorine.
3-Chloro-4-hydroxyphenylboronic acid: Similar structure with the hydroxyl group at the fourth position.
3-Hydroxyphenylboronic acid: Lacks the chlorine atom, only has the hydroxyl and boronic acid groups.
Uniqueness: 3-Chloro-2-hydroxyphenylboronic acid is unique due to the presence of both a chlorine atom and a hydroxyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. The chlorine atom can activate the neighboring carbon atom for further functionalization reactions, while the hydroxyl group can participate in hydrogen bonding, potentially influencing the compound’s solubility and reactivity.
Biological Activity
3-Chloro-2-hydroxyphenylboronic acid (CAS No. 951655-50-8) is a boronic acid derivative that has garnered interest due to its diverse biological activities. This compound is characterized by its structural features, which include a chlorinated phenol and a boronic acid functional group, making it a potential candidate for various applications in medicinal chemistry and biochemistry.
- Molecular Formula : C₆H₆BClO₃
- Molecular Weight : 172.37 g/mol
- InChI Key : UCAKTFSAEMHJJE-UHFFFAOYSA-N
- PubChem ID : 45120134
Mechanisms of Biological Activity
This compound exhibits several mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes through reversible covalent bonding with the active site. This property is crucial in the development of therapeutic agents targeting various diseases, including cancer and diabetes .
- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of diseases where oxidative damage plays a role, such as neurodegenerative disorders .
- Antibacterial Properties : Studies have shown that this compound possesses antibacterial activity against various strains of bacteria, including Escherichia coli. This makes it a candidate for developing new antibacterial agents .
Case Studies and Experimental Data
- Antioxidant Potential :
- Cytotoxicity :
- Enzyme Inhibition Studies :
Summary of Biological Activities
Activity Type | Observed Effects | IC₅₀ Values |
---|---|---|
Antioxidant | Radical scavenging | 0.11 - 0.14 µg/mL |
Cytotoxicity | Selective toxicity on MCF-7 | 18.76 µg/mL |
Acetylcholinesterase | Moderate inhibition | 115.63 µg/mL |
Butyrylcholinesterase | High inhibition | 3.12 µg/mL |
Antiurease | Strong inhibition | 1.10 µg/mL |
Properties
IUPAC Name |
(3-chloro-2-hydroxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO3/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,9-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCAKTFSAEMHJJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50668952 | |
Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951655-50-8 | |
Record name | (3-Chloro-2-hydroxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50668952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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